molecular formula C22H19N5O3 B11456786 N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

Cat. No.: B11456786
M. Wt: 401.4 g/mol
InChI Key: GMEYWYHYDALFJP-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a benzotriazole core with nitrobenzamide and ethylphenyl substituents, imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethylphenyl and nitrobenzamide groups are introduced through electrophilic aromatic substitution reactions, often using reagents like ethyl bromide and nitrobenzoyl chloride.

    Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki-Miyaura coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The benzotriazole core can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, amines, and other functionalized aromatic compounds.

Scientific Research Applications

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzotriazole core may also interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide
  • N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide

Uniqueness

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the nitro group enhances its potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide

InChI

InChI=1S/C22H19N5O3/c1-3-15-8-10-16(11-9-15)26-24-19-12-14(2)18(13-20(19)25-26)23-22(28)17-6-4-5-7-21(17)27(29)30/h4-13H,3H2,1-2H3,(H,23,28)

InChI Key

GMEYWYHYDALFJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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